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Compound of Interest

Compound Name: 5-Bromoquinazolin-4-OL

Cat. No.: B133846

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinazolin-4-ol, a halogenated quinazolinone, has emerged as a pivotal synthetic
intermediate in the realm of medicinal chemistry and drug discovery. Its strategic placement of
a bromine atom at the 5-position of the quinazoline scaffold provides a versatile handle for a
variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile
introduction of diverse molecular fragments, enabling the construction of complex,
polyfunctionalized molecules with a wide spectrum of biological activities. This technical guide
provides a comprehensive overview of the synthesis, key reactions, and applications of 5-
Bromogquinazolin-4-ol, with a focus on its role in the development of targeted therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Bromoquinazolin-4-ol is
crucial for its effective use in synthesis. While specific experimental data for the 5-bromo
iIsomer is not widely published, data for the closely related 6-bromo isomer provides a useful
reference point.
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Property Value Reference
Molecular Formula CsHsBrN20 N/A
Molecular Weight 225.04 g/mol [1]
Appearance White to off-white powder [2]

] ] 231-234 °C (for 2-methyl-5-
Melting Point ) ) [2]
bromo-4(3H)-quinazolinone)

. ) Inferred from reaction
Solubility Soluble in DMF and DMSO -
conditions

Synthesis of 5-Bromoquinazolin-4-ol

The most common and direct route to 5-Bromoquinazolin-4-ol is through the cyclization of 2-
amino-6-bromobenzoic acid with a suitable one-carbon source, such as formamide. This
reaction, a variation of the Niementowski quinazoline synthesis, can be performed under
conventional heating or with microwave assistance to accelerate the reaction.[3]

Experimental Protocol: Synthesis of 5-Bromoquinazolin-
4-ol

This protocol is adapted from the synthesis of related quinazolinone derivatives.[2]
Materials:

e 2-amino-6-bromobenzoic acid

e Formamide

» Ethanol

Procedure:

e A mixture of 2-amino-6-bromobenzoic acid (1 equivalent) and formamide (15 equivalents) is
heated to 150°C.[2]
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The reaction mixture is stirred at this temperature for 9 hours.[2]

Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature.

The precipitated solid is collected by filtration.

The crude product is purified by recrystallization from ethanol to afford 5-Bromoquinazolin-
4-ol.

Key Synthetic Transformations

The bromine atom at the C5-position of 5-Bromoquinazolin-4-ol serves as a key functional
group for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N
bonds. These reactions are fundamental to the diversification of the quinazolinone scaffold in
the synthesis of biologically active molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between
5-Bromoquinazolin-4-ol and various boronic acids or esters. This reaction is widely used to
introduce aryl and heteroaryl substituents at the 5-position.

The following is a general procedure adapted from the Suzuki-Miyaura coupling of 5-bromo-
quinazolinone derivatives.[4]

Materials:

5-Bromoquinazolin-4-ol derivative (e.g., 15a)

Aryl or heteroaryl boronic acid/ester (1.2 equivalents)

[XPhos Pd(crotyl)Cl] (0.05 equivalents)

Potassium phosphate (KsPOa4) (3.0 equivalents)

1,4-Dioxane/water mixture

Procedure:
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» To a microwave vial, add the 5-bromoquinazolinone derivative, boronic acid/ester, palladium

catalyst, and base.

o Add the 1,4-dioxane/water solvent mixture.

e Seal the vial and heat in a microwave reactor at 100°C for 1-2 hours.[4]

» After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and

washed with water and brine.

e The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

e The crude product is purified by column chromatography.

Coupling Partner

(Boronic Product Yield (%) Reference
Acid/Ester)
A 5-(4-
(methoxycarbonyl)phe N
(methoxycarbonyl)phe ) ) Not specified [4]
i ] nyl)guinazolin-4-one
nylboronic acid o
derivative
5-(3,5-
3,5-
) ) dimethylisoxazol-5- B
dimethylisoxazoleboro Not specified [4]

nic acid

yl)quinazolin-4-one

derivative

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling

the introduction of a wide range of primary and secondary amines at the 5-position of the

quinazolinone core.

This protocol is based on the amination of 5-bromo-quinazolinone derivatives.[4]

Materials:
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5-Bromoquinazolin-4-ol derivative (e.g., 15a)

Amine (1.3 equivalents)

[Xantphos Palladacycle Gen. 4] (0.03 equivalents)

Cesium carbonate (Cs2COs) (3.0 equivalents)

Toluene or 1,4-dioxane
Procedure:

 In areaction vessel under an inert atmosphere, combine the 5-bromoquinazolinone
derivative, amine, palladium catalyst, and base.

e Add the anhydrous solvent (toluene or 1,4-dioxane).

« Stir the reaction mixture at room temperature for 16 hours.[4]

e Upon completion, the reaction is quenched with water and extracted with an organic solvent.
e The combined organic layers are washed, dried, and concentrated.

e The crude product is purified by column chromatography.
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Amine Product Yield (%) Reference

Methyl 3-((4-oxo-3,4-

Methyl 3- dihydroquinazolin-5- -
] ) Not specified [4]
aminopropanoate yl)amino)propanoate
derivative
Methyl 4-((4-oxo-3,4-
Methyl 4- dihydroquinazolin-5- -
) ) Not specified [4]
aminobutanoate yl)amino)butanoate
derivative
5-
Aniline (Phenylamino)quinazo  Not specified [4]

lin-4-one derivative

Applications in Drug Discovery

The 5-substituted quinazolin-4-one scaffold, readily accessible from 5-Bromoquinazolin-4-ol,
is a "privileged" structure in medicinal chemistry, forming the core of numerous inhibitors
targeting key signaling pathways implicated in cancer and other diseases.

PISK/HDAC Inhibitors

Derivatives of 5-Bromoquinazolin-4-ol have been utilized in the synthesis of dual inhibitors of
phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACSs).[4] The
PISK/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation,
and survival, and its dysregulation is a hallmark of many cancers.[5] HDACs are epigenetic
modifiers that also play a crucial role in gene expression and cancer development. Dual
inhibition of these pathways is a promising strategy for cancer therapy.
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PI3K/HDAC Dual Inhibition Pathway

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly
in the base excision repair (BER) pathway that corrects single-strand breaks.[6] Inhibition of
PARP has emerged as a successful therapeutic strategy for cancers with deficiencies in other
DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of
synthetic lethality. Quinazolinone-based structures have been explored as potent PARP
inhibitors.[7]
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Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis,
including chromosome segregation and cytokinesis. Their overexpression is common in many
cancers, making them attractive targets for anticancer drug development. Quinazoline and
guinazolin-4-amine derivatives have been designed and synthesized as selective Aurora A
kinase inhibitors.[4][8]
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Conclusion

5-Bromoquinazolin-4-ol is a highly valuable and versatile synthetic intermediate. Its
straightforward synthesis and the reactivity of the C5-bromo substituent in palladium-catalyzed
cross-coupling reactions provide a robust platform for the generation of diverse libraries of
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quinazolinone derivatives. The demonstrated efficacy of these derivatives as inhibitors of
critical cellular targets such as PI3K, HDAC, PARP, and Aurora kinases underscores the
importance of 5-Bromoquinazolin-4-ol in modern drug discovery and development. This guide
provides a foundational understanding and practical protocols to aid researchers in harnessing
the potential of this key building block for the synthesis of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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